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MHC Class I-Derived Peptide - 147930-82-3

MHC Class I-Derived Peptide

Catalog Number: EVT-1463484
CAS Number: 147930-82-3
Molecular Formula: C130H210N40O39
Molecular Weight: 2957.351
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The peptides presented by MHC Class I molecules primarily originate from the proteasomal degradation of proteins within the cytosol. This process involves several key steps, including proteolysis, peptide transport into the endoplasmic reticulum, and loading onto MHC Class I molecules. The proteasome is recognized as the main cytosolic protease responsible for generating these antigenic peptides, which are then translocated into the endoplasmic reticulum by transporters associated with antigen processing (TAP) .

Classification

MHC Class I-derived peptides can be classified based on their origin:

  • Endogenous Peptides: Derived from normal cellular proteins that are processed and presented.
  • Exogenous Peptides: Occasionally, peptides from extracellular sources can be presented via cross-presentation mechanisms.
Synthesis Analysis

Methods

The synthesis of MHC Class I-derived peptides involves several intricate processes:

  1. Proteasomal Degradation: Proteins destined for degradation are tagged with ubiquitin and subsequently processed by the proteasome into smaller peptide fragments.
  2. Peptide Transport: These fragments are transported into the endoplasmic reticulum through TAP, where they can be further trimmed to optimal lengths (typically 8-11 amino acids) for binding to MHC Class I molecules .
  3. Peptide Loading: In the endoplasmic reticulum, peptides bind to MHC Class I molecules, facilitated by chaperone proteins that ensure proper folding and stability.

Technical Details

The efficiency of peptide loading onto MHC Class I is influenced by various factors, including:

  • The affinity of the peptide for the MHC molecule.
  • The presence of chaperones such as TAP-binding protein (TAPBP) that assist in peptide selection and stabilization during assembly .
Molecular Structure Analysis

Structure

MHC Class I molecules consist of a heavy chain, a light chain (beta-2 microglobulin), and a peptide binding groove where the antigenic peptide resides. The structure allows for a diverse range of peptide binding due to variations in amino acid sequences among different MHC alleles .

Data

The structural analysis of MHC Class I-peptide complexes has revealed that the binding groove can accommodate peptides of varying lengths and sequences, which is crucial for presenting a wide array of antigens to T cells .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involved in the generation and presentation of MHC Class I-derived peptides include:

  • Proteolytic Cleavage: Proteins are cleaved into smaller peptides by proteasomes.
  • Peptide Trimming: Once inside the endoplasmic reticulum, peptides undergo further trimming by aminopeptidases to achieve optimal size for binding.

Technical Details

Inhibitors targeting proteasomal activity or TAP function can significantly affect peptide availability and subsequent MHC Class I expression on cell surfaces. This highlights the delicate balance between synthesis and degradation within cellular environments .

Mechanism of Action

Process

The mechanism by which MHC Class I molecules present peptides involves several sequential steps:

  1. Degradation: Intracellular proteins are degraded into short peptides by the proteasome.
  2. Transport: These peptides are transported into the endoplasmic reticulum via TAP.
  3. Binding: Peptides bind to MHC Class I molecules in the endoplasmic reticulum.
  4. Surface Expression: The MHC-peptide complexes are transported to the cell surface where they can be recognized by CD8+ T cells .

Data

Studies indicate that most peptides presented on MHC Class I molecules have a high turnover rate, emphasizing the dynamic nature of antigen presentation .

Physical and Chemical Properties Analysis

Physical Properties

MHC Class I molecules are membrane-bound glycoproteins characterized by:

  • A molecular weight typically ranging from 45 to 60 kDa.
  • A stable conformation that allows for efficient peptide binding.

Chemical Properties

The binding affinity between MHC Class I molecules and their respective peptides is influenced by:

  • The specific amino acid sequence of both the peptide and the MHC molecule.
  • Post-translational modifications such as glycosylation that can affect stability and recognition .
Applications

Scientific Uses

MHC Class I-derived peptides have extensive applications in immunology and therapeutic development:

  • Vaccine Development: Understanding peptide-MHC interactions aids in designing vaccines that elicit strong CD8+ T cell responses.
  • Cancer Immunotherapy: Targeting tumor-specific antigens presented on MHC Class I molecules is a promising strategy in cancer treatments.
  • Autoimmune Disease Research: Investigating how self-peptides are presented can provide insights into autoimmune mechanisms .
Structural Biology of MHC Class I Molecules and Peptide Interactions

Molecular Architecture of MHC Class I Peptide-Binding Groove

The peptide-binding groove of MHC class I molecules is a highly specialized structural domain formed by the α1 and α2 subunits of the heavy chain. These domains create an eight-stranded β-sheet floor topped by two antiparallel α-helices, forming a cleft approximately 25 Å long and 10 Å wide [1] [5]. This groove accommodates peptides typically 8-11 amino acids long, with both termini deeply buried within conserved pockets. The architecture features six polymorphic pockets (A-F) that engage specific peptide side chains:

  • Anchor Pockets: The A-pocket (N-terminal) and F-pocket (C-terminal) provide primary anchoring through hydrogen bonding with peptide termini [1] [9].
  • Central Specificity Pockets: B, C, D pockets confer allele-specific binding preferences through polymorphic residues [8].

Table 1: Key Structural Features of MHC Class I Peptide-Binding Groove

Structural ElementLocationFunctionConservation
α1/α2 helicesWalls of grooveDefine peptide lengthModerately conserved
β-sheet floorBase of grooveSupports peptide backboneHighly conserved
A-pocketN-terminalBinds peptide N-terminusConserved Tyr7/Tyr59
F-pocketC-terminalBinds peptide C-terminusPolymorphic residues
B/C/D pocketsCentral regionAllele-specific side chain interactionsHighly polymorphic

Conformational Plasticity in Peptide-Free and Partially Loaded States

Peptide-free MHC class I molecules exhibit remarkable conformational flexibility, particularly in the F-pocket region near residue 116. X-ray crystallography of disulfide-stabilized HLA-A*02:01 (dsA2) reveals that the empty groove adopts multiple states:

  • "Open" and "Closed" F-pocket conformations: Governed by synergistic side-chain interactions in the A/B and F pockets [3].
  • Allele-Specific Dynamics: HLA-B44:05 (Tyr116) shows reduced F-pocket flexibility compared to HLA-B44:02 (Asp116), correlating with tapasin independence [6] [9].Molecular dynamics simulations of chicken BF215:01 and BF219:01 alleles demonstrate that peptide-empty states have 2-fold more flexible residues than peptide-bound forms, particularly in helix/loop regions adjacent to binding pockets [6]. This intrinsic plasticity enables sampling of conformational states favorable for peptide selection.

Peptide-Induced Structural Transitions: From Unlocked to Locked Conformations

Peptide binding triggers coordinated conformational changes that stabilize MHC class I molecules:

  • Dipeptide Loading Studies: Structures of dsA2 with glycyl-methionine (GM) dipeptides reveal:
  • GM in the A-pocket mimics N-terminal anchoring of full peptides
  • GM in the F-pocket engages C-terminal residues similarly to intact epitopes [3]
  • Global Structural Rearrangements:
  • A-pocket binding induces 310-helix formation near α2-helix
  • F-pocket occupancy triggers β-sheet floor stabilization and α-helix convergence [9]Molecular dynamics simulations show that C-terminal peptide residue binding initiates allosteric effects propagating through the groove, reducing flexibility in distal regions like the A-pocket by >40% [3] [6]. This creates a "locked" conformation where root-mean-square fluctuation (RMSF) values decrease from >2.5 Å (empty) to <1.0 Å (peptide-bound).

Role of Conserved Structural Motifs in Peptide Stabilization

Key conserved structural elements govern peptide-MHC stability:

  • β-Sheet Floor: The eight conserved β-strands provide:

  • Hydrogen bonding network with peptide backbone
  • Hydrophobic platform supporting peptide main chain
  • Rigid foundation limiting thermal fluctuations (<0.5 Å shift upon binding) [5] [9]

  • Conserved Tyrosine "Capping": Tyr84/Tyr171 at groove termini form hydrogen bonds with peptide termini, contributing ~30% of total binding energy through terminal anchoring [1] [8].

Table 2: Conserved Structural Motifs and Their Roles in Peptide Presentation

Structural MotifLocationKey ResiduesRole in Peptide Binding
310 helixα2 domainThr50, Lys54Hydrogen bonds to P3-P5 backbone
β-sheet floorBase of grooveTyr7, Tyr59, Tyr159Hydrogen bonding to peptide backbone
A-pocketN-terminalTyr7, Tyr59, Tyr171Anchors peptide N-terminus
F-pocketC-terminalTyr84, Thr143, Lys146Binds peptide C-terminus
Conserved salt bridgeα3 domainAsp122-Arg111Stabilizes β2m interaction

Dynamic Interactions Between MHC Class I and β2-Microglobulin

β2-microglobulin (β2m) forms essential non-covalent interactions with the MHC class I α3 domain, with dynamics influencing peptide loading and complex stability:

  • Interface Flexibility: NMR studies reveal microsecond-millisecond timescale dynamics at the β2m-heavy chain interface, particularly in residues K58, W60, and S88 of β2m [4] [7]. Murine β2m exhibits greater conformational flexibility than human β2m, correlating with lower affinity for murine heavy chains [7].
  • Allele-Specific Binding: Mutagenesis studies show differential β2m binding:
  • D53A β2m mutant binds H-2Ld but not H-2Db
  • W60V mutation disrupts association with H-2Kb but not H-2Dd [4]This specificity arises from polymorphic residues in α3 domains (e.g., H-2Db Trp167) [4] [10].

  • Functional Consequences:

  • β2m dissociation triggers heavy chain unfolding (t½ <10 min at 37°C)
  • Trp60 mutations impair peptide exchange kinetics by >50%
  • β2m stabilizes the peptide-binding groove, increasing peptide affinity 100-fold [7] [10]

The β2m-heavy chain interface serves as an allosteric hub: conformational changes at this interface propagate to the peptide-binding groove, influencing chaperone recognition by TAPBPR and tapasin [2] [9]. This dynamic coupling explains why β2m-deficient cells lose >60% of surface MHC class I despite normal heavy chain synthesis [1] [10].

Properties

CAS Number

147930-82-3

Product Name

MHC Class I-Derived Peptide

IUPAC Name

(4S)-5-[[(2S,3R)-1-[[(2S)-5-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C130H210N40O39

Molecular Weight

2957.351

InChI

InChI=1S/C130H210N40O39/c1-14-66(10)101(168-112(194)81(40-44-94(134)177)158-124(206)102(68(12)172)170-113(195)83(42-46-98(182)183)152-105(187)75(132)26-20-48-144-127(136)137)123(205)149-67(11)104(186)151-76(27-18-19-47-131)106(188)148-60-96(179)150-89(58-95(135)178)119(201)157-82(41-45-97(180)181)108(190)156-80(39-43-93(133)176)109(191)166-92(61-171)121(203)162-87(55-70-24-16-15-17-25-70)117(199)155-78(29-22-50-146-129(140)141)110(192)167-100(65(8)9)122(204)164-90(59-99(184)185)120(202)160-85(53-63(4)5)115(197)154-79(30-23-51-147-130(142)143)111(193)169-103(69(13)173)125(207)163-86(54-64(6)7)116(198)159-84(52-62(2)3)114(196)153-77(28-21-49-145-128(138)139)107(189)161-88(56-71-31-35-73(174)36-32-71)118(200)165-91(126(208)209)57-72-33-37-74(175)38-34-72/h15-17,24-25,31-38,62-69,75-92,100-103,171-175H,14,18-23,26-30,39-61,131-132H2,1-13H3,(H2,133,176)(H2,134,177)(H2,135,178)(H,148,188)(H,149,205)(H,150,179)(H,151,186)(H,152,187)(H,153,196)(H,154,197)(H,155,199)(H,156,190)(H,157,201)(H,158,206)(H,159,198)(H,160,202)(H,161,189)(H,162,203)(H,163,207)(H,164,204)(H,165,200)(H,166,191)(H,167,192)(H,168,194)(H,169,193)(H,170,195)(H,180,181)(H,182,183)(H,184,185)(H,208,209)(H4,136,137,144)(H4,138,139,145)(H4,140,141,146)(H4,142,143,147)/t66-,67-,68+,69+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,100-,101-,102-,103-/m0/s1

InChI Key

TYWILQHGJHOLET-YUUXQHAGSA-N

SMILES

CCC(C)C(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)N

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